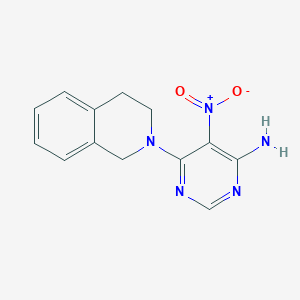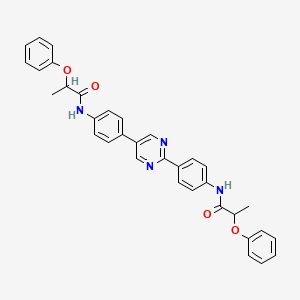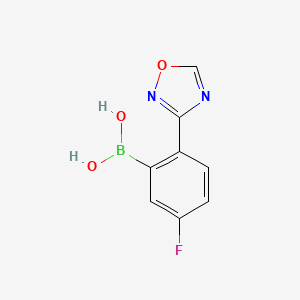
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is a synthetic organic compound with the molecular formula C11H5ClF4O2 It is characterized by the presence of a chromone core substituted with a chloro group and a tetrafluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone typically involves the reaction of chromone derivatives with chloro and tetrafluoroethyl reagents. One common method involves the use of 3-chlorochromone as a starting material, which undergoes a nucleophilic substitution reaction with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products Formed
Reduction: Dihydrochromone derivatives, which may have biological activity.
Substitution: Various substituted chromone derivatives with potential pharmaceutical applications.
科学的研究の応用
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The chloro and tetrafluoroethyl groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)benzofuran: Similar structure but with a benzofuran core instead of chromone.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)coumarin: Contains a coumarin core, differing in the oxygen heterocycle.
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)quinoline: Features a quinoline core, offering different electronic properties.
Uniqueness
3-Chloro-2-(1,1,2,2-tetrafluoroethyl)chromone is unique due to its specific substitution pattern on the chromone core, which imparts distinct chemical and biological properties
特性
分子式 |
C11H5ClF4O2 |
|---|---|
分子量 |
280.60 g/mol |
IUPAC名 |
3-chloro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H5ClF4O2/c12-7-8(17)5-3-1-2-4-6(5)18-9(7)11(15,16)10(13)14/h1-4,10H |
InChIキー |
YINMKSOHIKBPQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C(C(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B12458239.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458246.png)


![5-(2,4-dichlorophenyl)-3-[(diphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12458273.png)
![N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12458281.png)




![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol](/img/structure/B12458318.png)
![N-benzyl-4-oxo-4-[2-(pyridin-2-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12458329.png)
![2-chloro-N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12458334.png)
